1,2-Propanediol, 1-acetate
CAS No.: 627-69-0
Cat. No.: VC2409783
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627-69-0 |
|---|---|
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 2-hydroxypropyl acetate |
| Standard InChI | InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 |
| Standard InChI Key | PPPFYBPQAPISCT-UHFFFAOYSA-N |
| SMILES | CC(COC(=O)C)O |
| Canonical SMILES | CC(COC(=O)C)O |
Introduction
Chemical Identity and Basic Properties
1,2-Propanediol, 1-acetate, also known as propylene glycol 1-acetate or 2-hydroxypropyl acetate, is an organic compound with the molecular formula C₅H₁₀O₃. It belongs to the ester class of compounds and specifically to the acetate esters of propylene glycol. Table 1 presents the essential identification parameters of this compound.
Table 1: Chemical Identity Parameters of 1,2-Propanediol, 1-acetate
| Parameter | Value |
|---|---|
| CAS Number | 627-69-0 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 2-hydroxypropyl acetate |
| Standard InChI | InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 |
| Standard InChIKey | PPPFYBPQAPISCT-UHFFFAOYSA-N |
| SMILES Notation | CC(COC(=O)C)O |
| PubChem Compound ID | 94182 |
The compound features a unique chemical structure with both an acetate group and a hydroxyl group, making it bifunctional and particularly useful in various chemical processes .
Physical Properties
1,2-Propanediol, 1-acetate exists as a colorless liquid under standard conditions. Its physicochemical properties contribute to its various applications in industrial and research settings. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 1,2-Propanediol, 1-acetate
| Property | Description/Value |
|---|---|
| Physical State | Colorless liquid |
| Appearance | Clear |
| Solubility | Soluble in organic solvents including acetone and methanol |
| Storage Temperature | 2-7°C (Refrigerated) |
| Hazard Classification | Warning (GHS) |
The compound's physical properties, particularly its solubility profile, make it suitable for various laboratory and industrial applications .
Chemical Structure and Reactivity
The chemical structure of 1,2-Propanediol, 1-acetate is characterized by an acetate group at the 1-position and a hydroxyl group at the 2-position of the propane backbone. This bifunctional nature gives the compound its distinct chemical properties and reactivity patterns .
The hydroxyl group makes the compound capable of participating in hydrogen bonding and further esterification reactions. Meanwhile, the ester group can undergo typical ester reactions such as hydrolysis. This dual functionality contributes to the compound's versatility in chemical synthesis and industrial applications.
Synthesis and Production Methods
The primary method for synthesizing 1,2-Propanediol, 1-acetate involves the esterification reaction between propylene glycol (1,2-propanediol) and acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
The balanced chemical equation for this synthesis can be represented as:
CH₃CH(OH)CH₂OH + CH₃COOH → CH₃CH(OH)CH₂OCOCH₃ + H₂O
This reaction produces 1,2-Propanediol, 1-acetate and water as a byproduct. The process typically operates under controlled temperature and pressure conditions to optimize yield and purity.
Commercial production of this compound aims to achieve purities ranging from 80% to 95%, with higher purity grades being used for more specialized applications in pharmaceutical and fine chemical industries .
Industrial Applications and Uses
1,2-Propanediol, 1-acetate has diverse applications across multiple industries due to its dual functionality and favorable solvent properties. Its primary applications include:
Table 3: Industrial Applications of 1,2-Propanediol, 1-acetate
| Industry | Applications |
|---|---|
| Pharmaceuticals | Used as a reagent in pharmaceutical synthesis and as a solvent for active pharmaceutical ingredients |
| Coatings | Component in paint formulations, varnishes, and specialty coatings |
| Chemical Synthesis | Intermediate in the synthesis of complex organic compounds |
| Solvents | Industrial solvent for various applications requiring both polar and non-polar compatibility |
The compound's ability to dissolve both polar and non-polar substances makes it particularly valuable in coating applications and as a reaction medium for various chemical processes.
| Parameter | Information |
|---|---|
| Hazard Classification | Warning |
| Health Hazards | May cause skin irritation; Causes serious eye irritation |
| Recommended Storage | 2-7°C (Refrigerated) |
| Precautionary Statements | Wash hands thoroughly after handling; Wear protective gloves/eye protection/face protection; Avoid breathing vapors |
| First Aid Measures | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
For research and industrial use, appropriate personal protective equipment should be worn when handling this compound, including gloves, eye protection, and adequate ventilation .
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize 1,2-Propanediol, 1-acetate and assess its purity. Among these, gas chromatography (GC) is particularly useful for quantitative analysis of the compound.
For GC analysis, typical conditions include the use of a capillary column with temperatures around 220°C for optimal separation. Detection is usually performed using flame ionization detectors (FID) with detector temperatures of approximately 250°C .
Other complementary analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy for functional group identification
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
Differential Scanning Calorimetry (DSC) for thermal property characterization
These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties .
Research Findings and Related Compounds
Recent research has explored the relationship between 1,2-Propanediol, 1-acetate and related compounds. Of particular interest is propane-1,2-diol (E 1520), which has been evaluated as a food additive by the European Food Safety Authority (EFSA) .
The EFSA Panel on Food Additives and Nutrient Sources established an acceptable daily intake (ADI) of 25 mg/kg body weight per day for propane-1,2-diol. This related compound is readily absorbed from the gastrointestinal tract and is metabolized primarily to lactic acid and pyruvic acid .
Additional research has investigated bacterial microcompartment-dependent metabolism of 1,2-propanediol. In particular, studies have shown that Propionibacterium freudenreichii DSM 20271 can metabolize 1,2-propanediol under anaerobic conditions to produce propionate and 1-propanol .
Furthermore, studies on hydroxypropyl-β-cyclodextrin/menthyl acetate microcapsules have demonstrated how compounds with similar functional groups can be incorporated into cyclodextrin structures to improve stability and reduce volatilization .
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